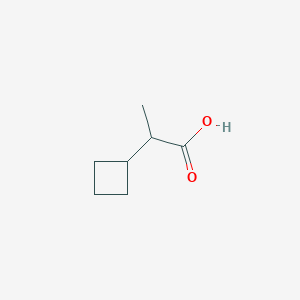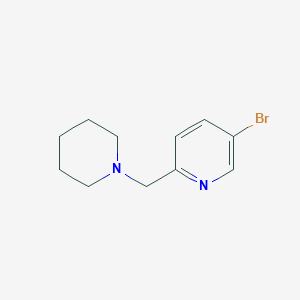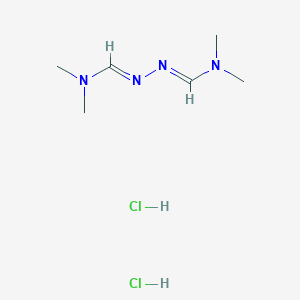
p-Phenoxystyrene
Übersicht
Beschreibung
P-Phenoxystyrene, also known as Benzene, 1-ethenyl-4-phenoxy-, is a chemical compound with the molecular formula C14H12O . It has a molecular weight of 196.2445 .
Synthesis Analysis
Homologs of p-phenoxystyrene that had not been described in the literature have been synthesized. These include Β-methyl-p-phenoxystyrene, Β-ethyl-p-phenoxystyrene, Β,Β-dimethyl-p-phenoxystyrene, α-methyl-p-phenoxystyrene, and α,Β-dimethyl-p-phenoxy styrene .Molecular Structure Analysis
The molecular structure of p-Phenoxystyrene is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The conditions for the dimerization of p-phenoxystyrene and its homologs in acetic acid and aqueous solutions of sulfuric acid were investigated . The structures of the dimers synthesized were studied by spectroscopic and chemical methods .Wissenschaftliche Forschungsanwendungen
Lithography Applications
p-Phenoxystyrene derivatives, particularly poly(4-hydroxystyrene) (PHS), have significant applications in the field of lithography. PHS has been extensively used as a backbone polymer in lithography, showing promise for extreme-ultraviolet or electron beam lithography. This is due to the dynamics of PHS radical cations generated upon exposure to electron beams, which were investigated to control reactions in resist materials. Such studies are crucial for enhancing the precision of integrated circuits at the molecular level (Okamoto et al., 2008), (Okamoto et al., 2008).
Electronic Structure Analysis
Resonant Auger spectroscopy has been utilized to study the electronic structure of PHS, which shares similarities with phenol. This research aids in understanding the molecular orbitals and electronic states, which are pivotal for applications involving electronic materials (Gallet et al., 2002).
Photopatterning and Film Development
The formation of phenoxynorbornane pendant groups through the hydroalkoxylation of poly(hydroxystyrene) is another significant application. This process is used to create negative tone photopatternable compositions, which are invaluable in developing films for various technological applications (Cyrus et al., 2019).
Copolymer Synthesis and Applications
Amphiphilic block−graft copolymers like polystyrene-block-poly(p-hydroxystyrene-graft-ethylene oxide) have been synthesized, demonstrating applications in fields like drug delivery and nanotechnology. These materials exhibit unique behaviors in solution, which are critical for their practical applications (Zhao et al., 2009).
Proton Dynamics in Extreme Ultraviolet and Electron Beam Resist
The deprotonation mechanism of PHS intermediates in extreme ultraviolet and electron beam lithography has been a subject of study. Understanding this mechanism is vital for the development of advanced resist materials in lithography (Okamoto et al., 2013).
Functional Polystyrene Derivatives
Research into functional polystyrene derivatives has shown their impact on the miscibility and secondary structures of polypeptides, with implications for biotechnology and material science (Kuo & Chen, 2012).
Wirkmechanismus
Safety and Hazards
When handling p-Phenoxystyrene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1-ethenyl-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULPGUKSBAXNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198000 | |
| Record name | p-Phenoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Phenoxystyrene | |
CAS RN |
4973-29-9 | |
| Record name | 4-Phenoxystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4973-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenoxystyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004973299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4973-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Phenoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenoxystyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














